molecular formula C17H19NO4 B13449116 10alpha-Hydroxy-beta-isomorphine

10alpha-Hydroxy-beta-isomorphine

Cat. No.: B13449116
M. Wt: 301.34 g/mol
InChI Key: NRTVZEUDAAWSHI-LHSDCZHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10alpha-Hydroxy-beta-isomorphine is a derivative of morphine, a well-known opioid analgesic. This compound is often encountered as a by-product in the synthesis of 10alpha-hydroxymorphine. It has a molecular formula of C17H19NO4 and a molecular weight of 301.337 g/mol . The structure of this compound includes a hydroxyl group at the 10th position, which differentiates it from its parent compound, morphine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy-beta-isomorphine typically involves the oxidation of codeine. The process begins with the oxidation of codeine using chromium (VI) oxide in dilute sulfuric acid, which yields 10alpha-hydroxycodeine . This intermediate is then acetylated to form a diacetate, which is subsequently O-demethylated using boron tribromide to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process would likely involve stringent control of reaction conditions to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific placement of the hydroxyl group at the 10th position, which differentiates it from other morphine derivatives. This structural variation may result in distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(4S,4aR,5R,7aS,12bS,13S)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9,13-triol

InChI

InChI=1S/C17H19NO4/c1-18-7-6-17-11-5-4-9(19)13(17)14(18)15(21)8-2-3-10(20)16(22-11)12(8)17/h2-5,9,11,13-15,19-21H,6-7H2,1H3/t9-,11+,13+,14+,15+,17-/m1/s1

InChI Key

NRTVZEUDAAWSHI-LHSDCZHYSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

CN1CCC23C4C=CC(C2C1C(C5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.